molecular formula C5H9Cl3 B1175316 pentane,1,1,5-trichloro- CAS No. 13059-14-8

pentane,1,1,5-trichloro-

Cat. No.: B1175316
CAS No.: 13059-14-8
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Description

1,1,5-Trichloropentane (CAS 13059-14-8) is a halogenated alkane with the molecular formula C₅H₉Cl₃ and a molecular weight of 175.48 g/mol . Its structure consists of a five-carbon chain with three chlorine substituents: two at the terminal C1 position and one at C5 (Figure 1). This compound belongs to the broader class of polychlorinated alkanes, which are characterized by their varying degrees of halogenation and structural isomerism. Chlorinated alkanes like 1,1,5-trichloropentane are typically used as intermediates in organic synthesis, solvents, or precursors for more complex chemicals.

Properties

CAS No.

13059-14-8

Molecular Formula

C5H9Cl3

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers: Other Trichloropentanes

Trichloropentanes differ in the positions of chlorine substituents, leading to distinct physical and chemical properties.

Compound Name CAS Number Molecular Formula Chlorine Positions Molecular Weight (g/mol) Key Properties/Applications
1,1,5-Trichloropentane 13059-14-8 C₅H₉Cl₃ 1,1,5 175.48 Likely intermediate in organochloride synthesis; limited direct application data
1,2,3-Trichloropentane Not listed C₅H₉Cl₃ 1,2,3 175.48 Higher polarity due to adjacent chlorines; potential solvent or reactive intermediate (inferred)
1,1,3-Trichloropentane 107843-58-3 C₈H₇OF₆Cl₃ 1,1,3 (with fluorination) 339.49 Fluorinated analog; enhanced stability and resistance to hydrolysis

Key Differences :

  • Boiling Points : While specific data are unavailable, chlorination generally increases boiling points compared to pentane (-50°C for pure pentane) . The 1,1,5-isomer likely has a lower boiling point than isomers with clustered chlorines (e.g., 1,2,3-trichloropentane) due to reduced dipole interactions.
  • Reactivity : The terminal chlorines in 1,1,5-trichloropentane may favor nucleophilic substitution at C1, whereas adjacent chlorines in 1,2,3-isomers could promote elimination reactions.

Dichloropentanes

Dichloropentanes (C₅H₁₀Cl₂) are less halogenated but share structural similarities.

Compound Name CAS Number Chlorine Positions Molecular Weight (g/mol) Notes
1,1-Dichloropentane 30586-10-8 1,1 157.07 Higher volatility; used in solvent formulations
1,5-Dichloropentane Not listed 1,5 157.07 Symmetric structure; potential for cyclization reactions
1,2-Dichloropentane 26638-19-7 1,2 157.07 Adjacent chlorines increase polarity; applications in polymer chemistry

Comparison :

  • Polarity : 1,1,5-Trichloropentane is less polar than dichloropentanes with adjacent chlorine atoms (e.g., 1,2-dichloropentane).
  • Synthetic Utility : Dichloropentanes are more commonly used as solvents or alkylating agents, whereas trichlorinated derivatives may serve as specialized intermediates.

Halogenated Derivatives of Pentane

Chlorinated pentanes can be compared to brominated or iodinated analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Positions Key Properties
1,5-Diiodopentane C₅H₁₀I₂ 323.94 1,5 High density; used in cross-coupling reactions
1,5-Dibromopentane C₅H₁₀Br₂ 229.94 1,5 Lower stability than chlorinated analogs; prone to elimination

Key Trends :

  • Stability : Chlorinated compounds (e.g., 1,1,5-trichloropentane) are more thermally stable than brominated or iodinated analogs due to stronger C-Cl bonds.
  • Reactivity : Iodinated derivatives (e.g., 1,5-diiodopentane) are more reactive in substitution reactions, whereas chlorinated compounds require harsher conditions.

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